molecular formula C11H15ClN2O2 B8435754 1-(2-Furanylcarbonyl)-4-(2-chloroethyl)piperazine

1-(2-Furanylcarbonyl)-4-(2-chloroethyl)piperazine

Cat. No.: B8435754
M. Wt: 242.70 g/mol
InChI Key: QGMIYLOUWHPNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furanylcarbonyl)-4-(2-chloroethyl)piperazine is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

[4-(2-chloroethyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C11H15ClN2O2/c12-3-4-13-5-7-14(8-6-13)11(15)10-2-1-9-16-10/h1-2,9H,3-8H2

InChI Key

QGMIYLOUWHPNDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCl)C(=O)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolved in 20 ml of thionyl chloride was 1.76 g of 1-(2-furanylcarbonyl)-4-(2-hydroxyethyl)piperazine. The resulting mixture was stirred at room temperature for 7.5 hours. The thionyl chloride was distilled off under reduced pressure and the residue was poured into cold water. After alkalinization of the resulting aqueous solution with sodium carbonate, the solution was extracted with benzene and the benzene layer was washed with water. The benzene layer was dried over anhydrous magnesium sulfate and thereafter concentrated under reduced pressure to give 1.2 g of an oily substance. The reaction product was provided for the next step in its unpurified form.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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